molecular formula C4H11ClN2O4S2 B135594 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine CAS No. 127792-84-1

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Cat. No.: B135594
CAS No.: 127792-84-1
M. Wt: 250.7 g/mol
InChI Key: QVKFHBWVOPWLGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VPN-4090CE involves the reaction of methanesulfonyl chloride with hydrazine to form methanesulfonylhydrazide. This intermediate is then reacted with 2-chloroethyl methyl sulfone under controlled conditions to yield VPN-4090CE .

Industrial Production Methods

Industrial production of VPN-4090CE follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as preparative liquid chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

VPN-4090CE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

VPN-4090CE has a wide range of applications in scientific research:

Mechanism of Action

VPN-4090CE exerts its effects through alkylation, a process where it transfers an alkyl group to DNA. This leads to DNA cross-linking and subsequent disruption of DNA replication and transcription. The primary molecular targets are guanine bases in DNA, which form covalent bonds with the alkyl group. This mechanism is responsible for its antineoplastic activity, as it induces apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VPN-4090CE

VPN-4090CE is unique due to its dual mechanism of action, involving both chloroethylation and carbamoylation. This dual action enhances its efficacy against cancer cells compared to other alkylating agents that typically have a single mode of action .

Properties

CAS No.

127792-84-1

Molecular Formula

C4H11ClN2O4S2

Molecular Weight

250.7 g/mol

IUPAC Name

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide

InChI

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3

InChI Key

QVKFHBWVOPWLGX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

127792-84-1

Synonyms

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
90CE compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-step process with a total yield less than 10% has been previously reported published in the following patents and journal articles: U.S. Pat. No. 5,637,619 (Jun. 10, 1997 for VNP40101M); U.S. Pat. No. 4,684,747 (Aug. 4, 1987 for intermediate VNP4090CE); WO97/02029 (Jan. 23, 1997); Journal of Medicinal Chemistry, 1990, 33(8): 2259-2264; Journal of Medicinal Chemistry, 1996, 39(3): 796-801, as illustrated in FIG. 1. 2-Hydroxyethylhydrazine (HEH) was used a starting material and reacted with methanesulfonyl chloride to obtain 1,2-bis(methylsulfonyl)-1-[2-(methylsulfonyloxy)ethyl]hydrazine (BMH) at −20° C. for 18 hours, using pyridine as base. The crude intermediate BMH was treated with lithium chloride in acetone under reflux for 3 days to afford 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE). After purification by flash column chromatography, an approximately 20% yield was reached for the two steps. VNP4090CE was condensed with methyl isocyanate at room temperature using triethylamine (TEA) as a base. After crystallization from ethanol, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylcarbamoyl)hydrazine (VNP40101M) with an approximately 42% yield. The total yield of this process was less than 10%. It is noted that the process used methyl isocyanate, which is extremely dangerous for manufacturing in scaleup kilogram amounts. For this reason, the present inventors investigated the synthesis and have developed new methods to prepare VNP40101M.
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